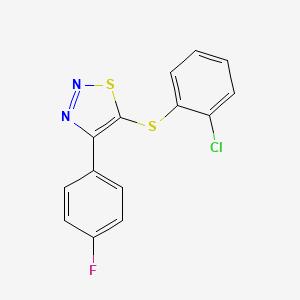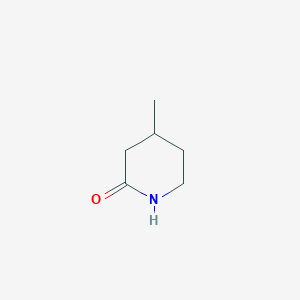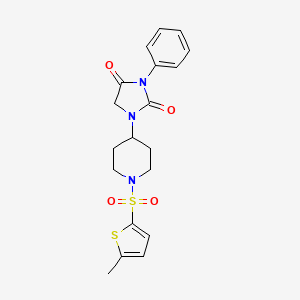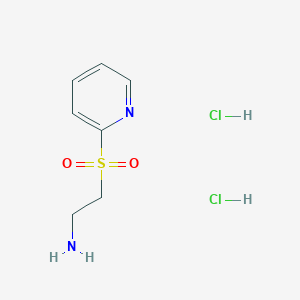
5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole” is a type of organic compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains chlorophenyl and fluorophenyl groups, which are types of aromatic rings that contain chlorine and fluorine atoms, respectively .
Synthesis Analysis
While the specific synthesis process for “5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole” is not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The starting material is often an aromatic acid, such as 4-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of “5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole” would likely be characterized by the presence of a thiadiazole ring, along with chlorophenyl and fluorophenyl groups. The exact structure would need to be confirmed by techniques such as NMR, IR, and elemental analysis .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole, focusing on six unique applications:
Antiviral Activity
5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole has shown promising antiviral properties. Research indicates that derivatives of thiadiazole compounds can inhibit the replication of viruses such as the tobacco mosaic virus (TMV). This makes them potential candidates for developing antiviral agents to protect crops and possibly extend to human antiviral therapies .
Anticancer Properties
Thiadiazole derivatives, including 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole, have been studied for their cytotoxic effects on cancer cells. These compounds can disrupt DNA replication processes, thereby inhibiting the growth of cancer cells. They have shown efficacy against various cancer cell lines, making them potential candidates for anticancer drug development .
Antibacterial and Antifungal Activities
The compound has demonstrated significant antibacterial and antifungal properties. Thiadiazole derivatives can inhibit the growth of various bacterial and fungal strains, making them useful in developing new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance .
Anti-inflammatory Effects
Research has shown that thiadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes them potential candidates for developing new anti-inflammatory drugs for treating conditions such as arthritis and other inflammatory diseases .
Anticonvulsant Activity
Thiadiazole derivatives have been investigated for their anticonvulsant properties. These compounds can modulate neurotransmitter activity in the brain, reducing the frequency and severity of seizures. This makes them potential candidates for developing new treatments for epilepsy and other seizure disorders .
Herbicidal Applications
The compound has potential applications in agriculture as a herbicide. Thiadiazole derivatives can inhibit the growth of weeds, protecting crops and improving agricultural yields. This is particularly important for sustainable agriculture practices and reducing the reliance on traditional chemical herbicides .
Propriétés
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2S2/c15-11-3-1-2-4-12(11)19-14-13(17-18-20-14)9-5-7-10(16)8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMPNXSWPCLWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2599871.png)


![6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2599874.png)

![N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2599878.png)


![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2599883.png)

![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2599887.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2599888.png)
![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2599890.png)
